molecular formula C9H8BrN3O B13698399 2-(3-Bromo-2-pyridyl)imidazole-5-methanol

2-(3-Bromo-2-pyridyl)imidazole-5-methanol

Cat. No.: B13698399
M. Wt: 254.08 g/mol
InChI Key: BMSKFQFFOPVZHS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the hydroxyl group on the imidazole ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: PCC or other mild oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-(3-substituted-2-pyridyl)imidazole-5-methanol derivatives.

    Oxidation: Formation of 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde.

    Reduction: Formation of dehalogenated or reduced imidazole derivatives.

Scientific Research Applications

2-(3-Bromo-2-pyridyl)imidazole-5-methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The imidazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)imidazole-5-methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-(3-Chloro-2-pyridyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    2-(3-Bromo-2-pyridyl)imidazole-4-methanol: The position of the hydroxyl group is different, which can affect its chemical properties and applications.

Uniqueness

2-(3-Bromo-2-pyridyl)imidazole-5-methanol is unique due to the presence of both the bromine atom and the hydroxyl group on the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[2-(3-bromopyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H8BrN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

BMSKFQFFOPVZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(N2)CO)Br

Origin of Product

United States

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